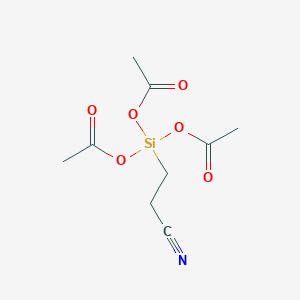
(2-Cyanoethyl)silanetriyl triacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2-Cyanoethyl)silanetriyl triacetate is a silicon-based organometallic compound featuring a silanetriyl core (Si–O–) linked to three acetate groups and a 2-cyanoethyl moiety. This structure confers unique reactivity, particularly in organic synthesis and nucleic acid chemistry. The compound’s cyanoethyl group enables nucleophilic substitution reactions, while the triacetate substituents enhance solubility in polar solvents and stabilize the silicon center .
Comparison with Similar Compounds
Structural and Functional Analogues
Reactivity and Stability
- This compound: The silanetriyl core and triacetate groups likely enhance hydrolytic stability compared to simpler silyl ethers. The cyanoethyl group facilitates selective deprotection under basic conditions, as seen in RNA synthesis workflows .
- 2-Trimethylsilylethyl 2-Cyanoacetate: The trimethylsilyl group provides steric protection for sensitive functional groups but is more prone to acid-catalyzed cleavage than silanetriyl derivatives .
- Niazinin Triacetate : Acetyl groups improve lipophilicity for chromatographic isolation, but the isothiocyanate moiety dominates its biological activity (e.g., antimicrobial properties) .
Properties
CAS No. |
17881-46-8 |
|---|---|
Molecular Formula |
C9H13NO6Si |
Molecular Weight |
259.29 g/mol |
IUPAC Name |
[diacetyloxy(2-cyanoethyl)silyl] acetate |
InChI |
InChI=1S/C9H13NO6Si/c1-7(11)14-17(6-4-5-10,15-8(2)12)16-9(3)13/h4,6H2,1-3H3 |
InChI Key |
KVKVYYGLSLKKNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O[Si](CCC#N)(OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















